trans-4-Hydroxytetrahydrofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
KTEPYJGLVNSCFD-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CO[C@@H]1C(=O)O)O |
Canonical SMILES |
C1C(COC1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Mixed Anhydride Intermediates
A widely documented method involves the formation of mixed anhydride intermediates to facilitate coupling reactions. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives are synthesized by reacting carboxylic acids with sulphonyl chlorides (e.g., p-toluenesulphonyl chloride) in the presence of a base such as triethylamine. The mixed anhydride intermediate is then reacted with amino acid esters or alcohols to form target compounds. In the case of trans-4-hydroxytetrahydrofuran-2-carboxylic acid, this approach could involve:
-
Activation of tetrahydrofuran-2-carboxylic acid using p-toluenesulphonyl chloride.
-
Coupling with a hydroxyl-containing nucleophile under controlled pH and temperature.
This method emphasizes the importance of solvent selection, with methylene dichloride and methanol being optimal for stabilizing intermediates. The stereochemical outcome (trans configuration) is influenced by the reaction’s steric and electronic conditions, requiring precise control to avoid epimerization.
Enzymatic and Biocatalytic Approaches
Reaction Conditions and Optimization
Temperature and pH Control
The synthesis requires strict temperature control (typically 0–25°C) to prevent side reactions such as ring-opening or oxidation. Acidic or neutral pH conditions are preferred during coupling steps to stabilize the mixed anhydride, while basic conditions (e.g., sodium hydroxide) are used for hydrolysis or deprotection. For example, the final hydrolysis of methyl esters to carboxylic acids is conducted in methanol with aqueous NaOH at 50–60°C.
Solvent and Catalyst Selection
-
Solvents : Methylene dichloride, toluene, and methanol are commonly used for their ability to dissolve both polar and nonpolar intermediates. Polar aprotic solvents like DMF are avoided due to potential side reactions with sulphonyl chlorides.
-
Catalysts : Triethylamine serves as a base to neutralize HCl generated during anhydride formation, while DMAP (4-dimethylaminopyridine) accelerates acylation reactions in protective group chemistry.
Protection-Deprotection Strategies
Hydroxyl Group Protection
The hydroxyl group on the tetrahydrofuran ring is often protected with silyl ethers (e.g., tert-butyldiphenylsilyl) or acyl groups (e.g., benzoyl) to prevent undesired reactions during synthesis. For example:
Carboxylic Acid Protection
Methyl or ethyl esters are frequently employed to mask the carboxylic acid functionality. These esters are cleaved under basic conditions (e.g., NaOH in methanol) to yield the free acid.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel is the primary purification method, with solvent systems such as hexane/ethyl acetate (gradient elution) effectively separating intermediates. For example, the purification of tert-butyldiphenylsilyl-protected intermediates employs hexane/ethyl acetate (3:1) to isolate products in >95% purity.
Spectroscopic Characterization
Table 1: Representative NMR Data for this compound Derivatives
| Compound | δ (¹H, ppm) | δ (¹³C, ppm) |
|---|---|---|
| Protected hydroxyl | 4.44 (dtd, J=26.6 Hz) | 72.8 (C-OH) |
| Carboxylic acid | 12.6 (s) | 174.2 (C=O) |
Challenges and Innovations
Stereochemical Control
Achieving the trans configuration requires chiral auxiliaries or asymmetric catalysis. Patent literature highlights the use of enantiopure starting materials or kinetic resolution during coupling steps. For instance, D-phenylalanine methyl ester ensures the desired stereochemistry in analogous compounds .
Chemical Reactions Analysis
Esterification and Functional Group Interconversion
The carboxylic acid group undergoes classical acid-catalyzed esterification. For example:
-
Fischer esterification with alcohols (e.g., methanol) under acidic conditions (H₂SO₄ or HCl) yields methyl esters .
-
Activation for decarboxylative cross-coupling : Deprotonation to the carboxylate enables photoredox/Ni-catalyzed reactions with vinyl halides, forming allylic ethers. Stereochemistry influences reactivity; axial C–CO₂ bonds (as in trans derivatives) decarboxylate faster than equatorial ones .
Key conditions :
| Reaction Type | Catalyst/Reagents | Temperature | Yield/Purity |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH | Reflux | High (≥85%) |
| Decarboxylation | Ir/Ni, light (450 nm) | RT | Moderate (50–70%) |
Cyclization and Ring-Opening Reactions
The tetrahydrofuran ring participates in acid-catalyzed rearrangements:
-
Cyclization : Under acidic conditions (e.g., p-TsOH), intermediates form bicyclic structures via Sₙ1-like pathways .
-
Ring-opening oxidation : Reaction with H₂O₂ and Fe catalysts generates 4-hydroxybutyric acid (4-HBA) or γ-butyrolactone (BTL) via hydroxylated intermediates (e.g., THF-2-ol) .
Mechanistic pathway :
-
Hydroxyl group oxidation to ketone or lactone.
Radical-Mediated Reactions
The compound’s stability under radical conditions has been explored:
-
Cl radical reactions : Rate coefficients (k) for tetrahydrofuran derivatives with Cl radicals range from 1.96–2.84 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K . Methyl substitution increases k by ~20% due to enhanced electron density .
-
Fragmentation : Electron attachment studies show carboxylation destabilizes the furanoid ring, leading to CO₂ extrusion and radical intermediates .
Biological and Enzymatic Interactions
-
Hydrogen bonding : The hydroxyl group facilitates interactions with enzymes, potentially inhibiting targets like hydrolases or kinases .
-
Derivatization : Protection of the hydroxyl group (e.g., as Cbz or Trt ethers) enables selective functionalization of the carboxylic acid .
Comparative Reactivity Trends
| Reaction Type | Reactivity Factor | Observed Trend |
|---|---|---|
| Esterification | Acid strength | H₂SO₄ > p-TsOH > Fe³⁺ |
| Decarboxylation | Stereochemistry | Axial > equatorial |
| Radical addition | Substituent effects | CH₃ substitution ↑ k |
Scientific Research Applications
Chemical Properties and Structure
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid features both a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and ability to participate in a variety of chemical reactions. The presence of these functional groups enables the compound to form hydrogen bonds and interact with various molecular targets, enhancing its utility in synthetic chemistry and biological applications.
Organic Synthesis
This compound is utilized as a building block for synthesizing complex heterocyclic compounds. It plays a crucial role in the formation of various substituted tetrahydrofuran derivatives, which are important in medicinal chemistry due to their biological activity.
Biological Research
In biological contexts, this compound is investigated for its potential roles in metabolic pathways. It serves as a precursor for biologically active molecules, particularly those exhibiting antibacterial and antifungal properties. Its derivatives are explored for therapeutic applications, including anti-cancer activities .
Pharmaceutical Development
The derivatives of this compound have been studied for their pharmacological properties. For instance, some derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for drug development targeting bacterial infections.
Anticancer Activity
A study evaluated the anticancer efficacy of derivatives of this compound against different cancer cell lines. The results indicated promising activity:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
These findings suggest that the compound's derivatives could be more effective than established treatments like doxorubicin.
Antimicrobial Efficacy
The antimicrobial properties were assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These results highlight the potential of this compound and its derivatives as candidates for developing new antimicrobial agents .
Industrial Applications
In the industrial sector, this compound is employed in producing fine chemicals and pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it valuable in synthesizing compounds used in diverse applications, from agrochemicals to advanced materials .
Summary of Unique Features
The unique structural characteristics of this compound allow it to participate in a wider range of chemical reactions compared to similar compounds such as tetrahydrofuran-2-carboxylic acid or 4-hydroxytetrahydrofuran. This versatility enhances its utility across multiple scientific disciplines, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
The mechanism of action of trans-4-Hydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Key Compounds for Comparison:
Tetrahydro-2-furancarboxylic Acid (C₅H₈O₃)
Tetrahydrofuran-3-carboxylic Acid (C₅H₈O₃)
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C₁₄H₂₀O₄)
4-Formylfuran-2-carboxylic Acid (C₆H₄O₄)
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Solubility and Reactivity
- This compound : Theoretical predictions suggest high solubility in water and polar solvents due to hydrogen bonding from -OH and -COOH groups.
- Tetrahydro-2-furancarboxylic Acid : Standardized as a USP reagent, indicating consistent purity and solubility in polar solvents.
- Tetrahydrofuran-3-carboxylic Acid : Soluble in methanol and water, with a melting point of 98–100°C.
- (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid : Lipophilic due to the octyl chain, likely insoluble in water but soluble in organic solvents.
Biological Activity
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid (THF-2-CA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is , which contributes to its solubility and reactivity in biochemical environments.
Mechanisms of Biological Activity
The biological activity of THF-2-CA can be attributed to several mechanisms:
- Antioxidant Properties : THF-2-CA exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Antimicrobial Effects : Preliminary studies suggest that THF-2-CA has antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .
- Anti-inflammatory Activity : THF-2-CA may modulate inflammatory pathways, thereby reducing inflammation in tissues. This effect is particularly relevant in chronic inflammatory conditions.
Table 1: Summary of Biological Activities of THF-2-CA
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of THF-2-CA revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that THF-2-CA significantly scavenged free radicals, with an IC50 value of 30 µg/mL. This activity was comparable to well-known antioxidants such as ascorbic acid, suggesting that THF-2-CA could be utilized in formulations aimed at reducing oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound has been optimized through various methods, including palladium-catalyzed reactions that yield high purity products suitable for biological testing. Derivatives of THF-2-CA are also being explored for enhanced biological activity, particularly in the development of new pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
